physicochemical properties of N-[4-(dimethylamino)butyl]oxetan-3-amine
physicochemical properties of N-[4-(dimethylamino)butyl]oxetan-3-amine
An In-Depth Technical Guide on the Physicochemical Properties of
CAS Registry Number: 1342170-22-2
Molecular Formula:
Part 1: Executive Summary & Molecular Architecture
The Strategic Value of the Oxetane Motif
In modern medicinal chemistry,
For researchers, this compound is not merely a building block; it is a functional probe used to understand how oxetane incorporation alters the physicochemical landscape of a drug candidate.[2] Specifically, it demonstrates the "Oxetane Effect" : the ability of the oxygen-containing ring to lower the
Molecular Architecture & Hotspots
The molecule consists of two distinct basic centers separated by a butyl chain. Understanding the interplay between these centers is critical for predicting its behavior in biological systems.
Figure 1: Structural analysis of N-[4-(dimethylamino)butyl]oxetan-3-amine highlighting the inductive influence of the oxetane ring on the proximal amine.
Part 2: Physicochemical Profiling
This section details the theoretical and expected experimental properties based on Structure-Activity Relationship (SAR) data for 3-aminooxetanes.
Dissociation Constants ( )
The defining feature of this molecule is its "split" basicity profile.
-
Distal Amine (
): Behaves like a standard aliphatic amine. Expected . -
Proximal Amine (
): The oxetane oxygen exerts a strong electron-withdrawing effect (through-bond), lowering the electron density on the nitrogen.-
Standard Secondary Amine
: ~11.0 -
Oxetanyl-Amine
:~6.8 – 7.6 (Reduction of 3–4 log units).
-
Biological Implication: At physiological pH (7.4), the distal amine is protonated (cationic), while the proximal amine exists largely in its neutral form. This reduces the overall cationic load compared to a standard diamine, potentially improving membrane permeability and reducing hERG channel liability.
Lipophilicity ( vs. )
-
(Calculated): ~0.2 to 0.8. The oxetane ring is significantly more polar than a cyclobutane or gem-dimethyl group (
). -
(Distribution Coefficient): Because the molecule is partially ionized at pH 7.4, the effective lipophilicity is lower than the
.-
Estimation:
to -0.5. -
Solubility: The compound is expected to exhibit high aqueous solubility (>50 mM) in its salt form (e.g., dihydrochloride).
-
Summary of Properties Table
| Property | Estimated Value | Mechanistic Rationale |
| Standard tertiary aliphatic amine basicity. | ||
| Attenuated by oxetane ring (-I effect).[3] | ||
| Balance of polar oxetane vs. butyl chain. | ||
| Ionization of distal amine drives polarity. | ||
| TPSA | ~35 Ų | Polar surface area dominated by amines + ether oxygen. |
| Appearance | Colorless Oil | Low MW diamines are typically oils; salts are solids. |
Part 3: Stability & Reactivity
Chemical Stability (Acid Sensitivity)
Oxetanes possess significant ring strain (~106 kJ/mol). While kinetically stable under basic and neutral conditions, they are susceptible to acid-catalyzed ring opening , particularly in the presence of nucleophiles (e.g., Cl⁻, H₂O).
-
Risk: Exposure to strong acids (HCl, TFA) during synthesis or salt formation can open the ring to form 1,3-diols or chlorinated alcohols.
-
Protocol: Avoid heating in acidic media. Use weak acids (e.g., fumaric acid, oxalic acid) for salt formation if stability is a concern.
Metabolic Stability
The oxetane ring is generally metabolically robust. It does not undergo rapid oxidative metabolism by Cytochrome P450 enzymes.
-
Metabolic Soft Spot: The
-dealkylation of the terminal dimethylamine is the primary predicted metabolic route. -
Advantage: The oxetane ring blocks metabolism at the 3-position, which would be a major site of oxidation in a cyclobutane or gem-dimethyl analog.
Figure 2: Primary degradation pathways. Acid hydrolysis poses a chemical stability risk, while N-dealkylation is the primary biological clearance route.
Part 4: Experimental Protocols
To validate the physicochemical profile of this compound, the following standardized protocols are recommended.
Protocol A: Potentiometric Determination
Objective: Accurately resolve the two distinct ionization constants.
-
Preparation: Dissolve 5 mg of pure compound in 20 mL of 0.15 M KCl (ionic strength adjuster).
-
Titration: Titrate with 0.1 M HCl to fully protonate (pH ~2.5), then back-titrate with 0.1 M KOH under inert atmosphere (
) to pH ~11.5. -
Analysis: Use Bjerrum plot analysis.
-
Expectation: Two inflection points. The lower inflection (pH ~7) corresponds to the oxetanyl amine; the higher (pH ~10) to the dimethylamine.
-
Protocol B: Acid Stability Challenge (HPLC)
Objective: Quantify ring stability for formulation development.
-
Stock Solution: Prepare a 1 mg/mL solution in MeCN/Water (1:1).
-
Stress Conditions:
-
Sample A: pH 7.4 Phosphate Buffer (Control).
-
Sample B: 0.1 M HCl (pH ~1).
-
Sample C: 0.1 M HCl, heated to 40°C for 2 hours.
-
-
Analysis: Inject on RP-HPLC (C18 column).
-
Detection: Monitor for the appearance of a more polar peak (diol formation) at lower retention times compared to the parent.
-
Acceptance: <5% degradation after 24h at pH 1 (Room Temp) indicates sufficient stability for oral gastric passage.
-
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Physicochemical Modules in Drug Discovery." Angewandte Chemie International Edition. Link
-
Bull, J. A., et al. (2016).[4] "Exploiting the Oxetane Ring in Medicinal Chemistry." Chemical Reviews. Link
-
Müller, K., et al. (2012). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry. Link
-
PubChem. (2025).[5][6] "Compound Summary: N-[4-(dimethylamino)butyl]oxetan-3-amine." National Library of Medicine. Link
Sources
- 1. 1342170-22-2|N-[4-(dimethylamino)butyl]oxetan-3-amine|N-[4-(dimethylamino)butyl]oxetan-3-amine|-范德生物科技公司 [bio-fount.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 4-Dimethylaminobutylamine | C6H16N2 | CID 77063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Dimethylamino)-3-hydroxybutanoic acid | C6H13NO3 | CID 237032 - PubChem [pubchem.ncbi.nlm.nih.gov]
